molecular formula C28H32N2O3 B2726289 1-(adamantane-1-carbonyl)-3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole CAS No. 330662-83-4

1-(adamantane-1-carbonyl)-3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole

Cat. No. B2726289
CAS RN: 330662-83-4
M. Wt: 444.575
InChI Key: XTGXWOPQPIPISG-UHFFFAOYSA-N
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Description

Adamantane derivatives have diverse applications in the fields of medicinal chemistry, catalyst development, and nanomaterials, owing to their unique structural, biological, and stimulus-responsive properties .


Synthesis Analysis

The synthesis of substituted adamantanes is frequently achieved via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives . The wide range of radical-based functionalization reactions directly convert diamondoid C–H bonds to C–C bonds, providing a variety of products incorporating diverse functional groups .


Molecular Structure Analysis

Adamantanes are a fascinating class of polycyclic hydrocarbons that have unique physical and chemical properties . They are members of the larger family of diamondoids, these caged hydrocarbons are so named because they are nanoscale substructures of the sp3-hybridized diamond lattice and are characterized by a high degree of symmetry .


Chemical Reactions Analysis

Recent advances in the area of selective C–H functionalization are highlighted with an emphasis on the H-atom abstracting species and their ability to activate the particularly strong C–H bonds that are characteristic of these caged hydrocarbons .


Physical And Chemical Properties Analysis

Adamantanes are known for their unique physical and chemical properties . They are characterized by a high degree of symmetry and are nanoscale substructures of the sp3-hybridized diamond lattice .

Scientific Research Applications

Molecular Recognition and Assembly

1-(adamantane-1-carbonyl)-3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole and similar compounds have been shown to possess remarkable adaptability in forming one-dimensional motifs through molecular recognition. For instance, 1,3-bis[(pyrid-2-ylamino)carbonyl]adamantane has demonstrated versatility in assembling with a wide variety of simple and functionalized 1,ω-alkanedicarboxylic acids, generating infinite zig-zag ribbons and chains with both Cu(II) ions and dicarboxylic acids. This adaptability highlights the compound's potential in creating complex molecular architectures for various scientific applications, including materials science and nanotechnology (Karle, Ranganathan, & Haridas, 1997).

Antiviral Activity

Adamantane derivatives, closely related to the compound , have been explored for their antiviral properties. Notably, compounds within this family have demonstrated high anti-smallpox activity, suggesting the potential of this compound in contributing to the development of new antiviral drugs. This research underscores the compound's importance in medicinal chemistry and pharmaceutical research for addressing viral diseases (Moiseev et al., 2012).

Synthesis of Heterocycles

The synthesis of pyrazoles and pyrazolones from adamantane-containing diketones has been investigated, showcasing the chemical versatility and reactivity of adamantane derivatives. These studies provide valuable insights into efficient synthetic routes for creating structurally diverse heterocyclic compounds with potential applications in drug development and organic synthesis (Kon’kov & Moiseev, 2009).

Nonlinear Optical Materials

Research on the nonlinear optical properties of compounds structurally related to this compound highlights the potential of these materials in optical and electronic applications. For example, studies on 3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioic O-acid have demonstrated its nonlinear optical activity, suggesting applications in photonic devices and materials science (Tamer et al., 2015).

Future Directions

The high reactivity of adamantane derivatives offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids .

Mechanism of Action

properties

IUPAC Name

1-adamantyl-[3,5-bis(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H32N2O3/c1-32-23-7-3-21(4-8-23)25-14-26(22-5-9-24(33-2)10-6-22)30(29-25)27(31)28-15-18-11-19(16-28)13-20(12-18)17-28/h3-10,18-20,26H,11-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTGXWOPQPIPISG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2CC(=NN2C(=O)C34CC5CC(C3)CC(C5)C4)C6=CC=C(C=C6)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H32N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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